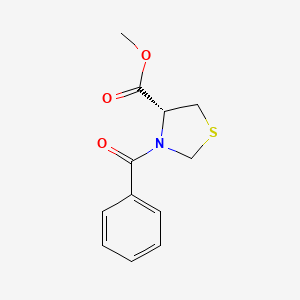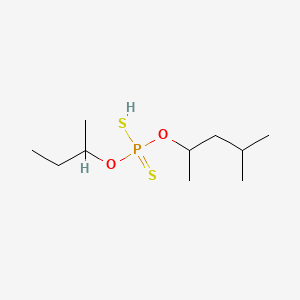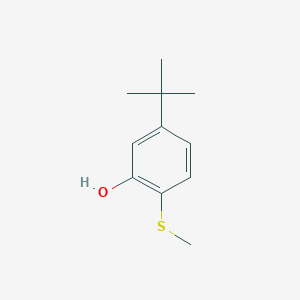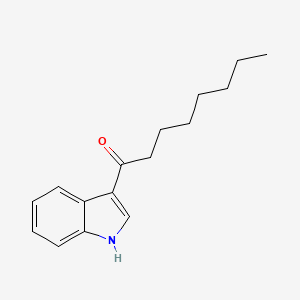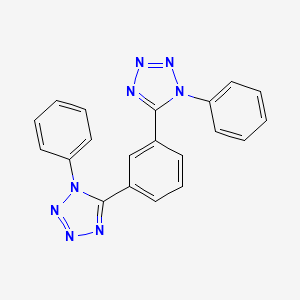
5,5'-(1,3-Phenylene)bis(1-phenyl-1H-tetrazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(1,3-Phenylene)bis(1-phenyl-1H-tetrazole) is a synthetic organic compound belonging to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of one carbon and four nitrogen atoms. This specific compound features two tetrazole rings connected by a 1,3-phenylene bridge, with each tetrazole ring also bonded to a phenyl group. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as ligands in coordination chemistry .
Preparation Methods
The synthesis of 5,5’-(1,3-Phenylene)bis(1-phenyl-1H-tetrazole) typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzonitrile derivatives with sodium azide in the presence of a catalyst such as zinc oxide or cobalt oxide. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (120-130°C) for several hours . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5,5’-(1,3-Phenylene)bis(1-phenyl-1H-tetrazole) undergoes various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of tetrazoles can lead to the formation of amines or other reduced products.
Substitution: Tetrazoles can undergo nucleophilic substitution reactions, where the tetrazole ring acts as a nucleophile. Common reagents used in these reactions include strong oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., amines, halides).
Scientific Research Applications
5,5’-(1,3-Phenylene)bis(1-phenyl-1H-tetrazole) has several scientific research applications:
Medicinal Chemistry: Tetrazoles are explored for their potential as therapeutic agents due to their ability to interact with biological targets such as enzymes and receptors.
Materials Science: Tetrazoles are used in the development of energetic materials due to their high nitrogen content and stability.
Coordination Chemistry: Tetrazoles serve as ligands in the formation of coordination complexes with transition metals, which have applications in catalysis and material synthesis
Mechanism of Action
The mechanism of action of 5,5’-(1,3-Phenylene)bis(1-phenyl-1H-tetrazole) involves its interaction with specific molecular targets. For example, in medicinal chemistry, tetrazoles can inhibit enzymes or modulate receptor activity by binding to active sites or allosteric sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 5,5’-(1,3-Phenylene)bis(1-phenyl-1H-tetrazole) include other bis-tetrazoles and tetrazole derivatives such as:
- 5,5’-(1,4-Phenylene)bis(1H-tetrazole)
- 5,5’-(1,2-Phenylene)bis(1H-tetrazole)
- 1-Phenyl-1H-tetrazole-5-thiol These compounds share the tetrazole ring structure but differ in the positioning of the phenylene bridge or the presence of additional functional groups. The uniqueness of 5,5’-(1,3-Phenylene)bis(1-phenyl-1H-tetrazole) lies in its specific structural arrangement, which can influence its reactivity and applications .
Properties
CAS No. |
66012-78-0 |
|---|---|
Molecular Formula |
C20H14N8 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-phenyl-5-[3-(1-phenyltetrazol-5-yl)phenyl]tetrazole |
InChI |
InChI=1S/C20H14N8/c1-3-10-17(11-4-1)27-19(21-23-25-27)15-8-7-9-16(14-15)20-22-24-26-28(20)18-12-5-2-6-13-18/h1-14H |
InChI Key |
YFZSRODSCHJZQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CC(=CC=C3)C4=NN=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


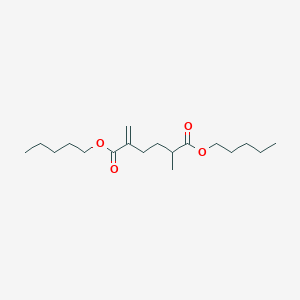

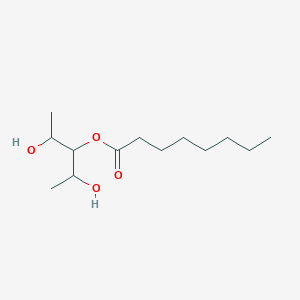
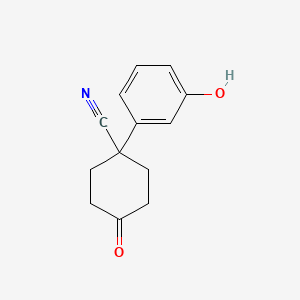
![N-{4-[(Cyclohept-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B14468845.png)
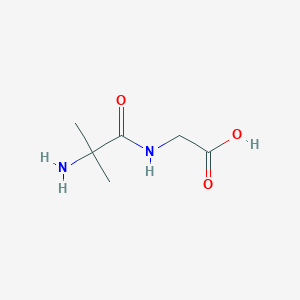
![(Z)-7-[(1R)-3alpha,5alpha-Dihydroxy-2beta-[(E)-2-[2-[(4-fluorophenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]cyclopentan-1alpha-yl]-5-heptenoic acid methyl ester](/img/structure/B14468852.png)

![2-[2-(Prop-2-en-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14468864.png)
